molecular formula C18H10O5 B2925660 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859113-46-5

8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2925660
CAS No.: 859113-46-5
M. Wt: 306.273
InChI Key: WSRIROFPCJRITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic hybrid molecule incorporating coumarin and benzofuran pharmacophores, designed for advanced pharmaceutical and biological research. This structural class is of significant interest in medicinal chemistry due to its diverse potential bioactivities. Compounds based on the [1,3]dioxolo[4,5-g]chromen-6-one (a coumarin derivative) scaffold have demonstrated promising Monoamine Oxidase B (MAO-B) inhibitory activity in pre-clinical research, suggesting potential for investigation in neurodegenerative conditions . Furthermore, structural analogues with the [1,3]dioxolo[4,5-g]chromenone core have been synthesized and evaluated as promising antiproliferative and antioxidant agents in vitro, showing cytotoxic effects against a range of human cancer cell lines . The benzofuran moiety is a privileged structure in drug discovery, known for its presence in molecules with a wide range of biological activities, and serves as an important intermediate in the development of therapeutic agents . The strategic fusion of these two bioactive rings in a single molecule creates a novel chemical entity intended for use in high-throughput virtual screening campaigns and mechanism of action studies to identify new lead compounds, particularly in the areas of oncology and central nervous system (CNS) disorders . Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a reference standard in bioassay development.

Properties

IUPAC Name

8-(1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O5/c19-18-7-12(14-5-10-3-1-2-4-13(10)22-14)11-6-16-17(21-9-20-16)8-15(11)23-18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRIROFPCJRITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of benzofuran derivatives with appropriate dioxolochromenone precursors. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to isolate the target compound efficiently .

Chemical Reactions Analysis

Types of Reactions

8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, data tables, or case studies for the compound "8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one." However, the search results do provide some information regarding the properties and synthesis of related compounds, which may be relevant.

Properties and Synthesis

  • 8-(1-benzofuran-2-yl)-2H,6H-[1,3]dioxolo[4,5-g]chromen-6-one: This compound has a molecular formula of C18H10O5 and a molecular mass of 306.269 .
  • This compound: This compound is also known by the catalog number AA01ZAQC and has a CAS number of 859113-46-5 . Its molecular formula is C18H10O5 .
  • Related compounds: Research has been done on related [1,3]dioxolo[4,5-g]chromenone compounds, including the synthesis of sulfonylpiperazines linked to them .

Related Research

  • Monoamine Oxidase B (MAO-B) Inhibitory Activity: A study evaluated the MAO inhibitory activity and potential anti-Parkinsonian effects of 8-propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303) . The study found that FCS303 exhibited selective inhibitory activity towards MAO-B .
  • Synthesis of related compounds: One paper details the synthesis of two series of sulfonylpiperazines linked [1,3]dioxolo[4,5-g]chromenones, featuring phenyl and chalcone bridges . Various steps are described, including the use of piperonal, 4′-Fluoro-2′-hydroxyacetophenone, and other reagents .

Mechanism of Action

The mechanism of action of 8-(benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Cytotoxicity vs. Enzyme Inhibition

  • The benzylidene derivative (4a) prioritizes anticancer activity, likely due to its α,β-unsaturated ketone system enabling Michael addition with cellular thiols .
  • In contrast, FCS303’s propyl substituent enhances MAO-B selectivity, critical for PD treatment, as bulkier alkyl groups may improve binding to the enzyme’s hydrophobic pocket .

Substituent Effects on Bioactivity

  • Position 8 Modifications :
    • Propyl (FCS303) : Enhances MAO-B inhibition by increasing lipophilicity and steric bulk, aligning with MAO-B’s preference for hydrophobic interactions .
    • Benzofuran (Target Compound) : The aromatic benzofuran group may facilitate π-π stacking or hydrogen bonding with targets like kinases or oxidoreductases, though this requires experimental validation.

Biological Activity

8-(Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structure that combines a benzofuran moiety with a dioxolochromenone framework, which may enhance its bioactivity through synergistic effects. This article explores the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and mechanisms of action.

  • Molecular Formula : C18H10O5
  • Molecular Weight : Approximately 306.3 g/mol
  • Structure : The compound consists of a benzofuran ring fused with a dioxolo and chromenone structure, contributing to its distinct chemical properties and biological activities .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases.

Anticancer Effects

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Cycle Arrest : In a study involving HeLa cells, treatment with this compound resulted in significant cell cycle arrest at the G1/S phase. The percentage of cells in the G1 phase increased from 42.99% (control) to 51.23% after treatment. Additionally, apoptosis was induced in 24.71% of cells after 48 hours of exposure compared to only 1.95% in control cells .
    Compound%G0–G1%S%G2/M%Pre-G1
    8 (HeLa)47.0651.231.7124.71
    Control (HeLa)46.2642.9910.751.95
  • Mechanism of Action : The mechanism involves interaction with specific molecular targets that may inhibit certain enzymes or disrupt cellular pathways related to cancer progression . For instance, compounds derived from similar structures have shown inhibition of VEGFR-2, a critical receptor in cancer cell proliferation .
  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including HCC1806 and A549 with IC50 values indicating potent activity .

Case Studies

Several key studies have provided insights into the biological activity of this compound:

  • Study on Apoptosis Induction : A study reported that compounds similar to this compound significantly induced apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle disruption .
  • Comparative Analysis : A comparative study highlighted that derivatives of benzofuran exhibited varying degrees of cytotoxicity and apoptosis induction across different cancer cell lines . This suggests that structural modifications can significantly influence biological activity.

Q & A

Q. What synthetic strategies are reported for 8-substituted 6H-[1,3]dioxolo[4,5-g]chromen-6-one derivatives, and how can they be adapted for 8-(benzofuran-2-yl) substitution?

The synthesis of structurally analogous coumarins involves functionalizing the 8-position via nucleophilic substitution or cross-coupling reactions. For example, 8-propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one (FCS303) was synthesized by alkylation of a precursor coumarin scaffold using propyl bromide under basic conditions . To introduce a benzofuran-2-yl group, Suzuki-Miyaura coupling could be employed, leveraging a boronic ester derivative of benzofuran and a halogenated coumarin precursor. Reaction optimization (e.g., palladium catalyst selection, solvent system) is critical to avoid side reactions due to steric hindrance from the dioxolo and benzofuran moieties.

Q. How is MAO-B inhibitory activity evaluated for coumarin derivatives, and what assay controls ensure validity?

MAO-B activity is typically measured using a spectrophotometric assay with kynuramine as a substrate. The enzyme converts kynuramine to 4-hydroxyquinoline, quantified at 315 nm . Key controls include:

  • Blank controls : Exclude enzyme to assess non-enzymatic substrate degradation.
  • Selectivity controls : Co-test MAO-A (e.g., using clorgyline as an inhibitor) to confirm specificity for MAO-B.
  • Reference inhibitors : Include selegiline or rasagiline to validate assay sensitivity .

Advanced Research Questions

Q. What in vivo models are appropriate for assessing anti-Parkinsonian potential, based on structurally related coumarins?

The 6-hydroxydopamine (6-OHDA) lesioned rat model and the MPTP-induced Parkinsonian mouse model are widely used. For FCS303 (a propyl-substituted analog), the MPTP model demonstrated dose-dependent improvements in motor coordination (rotarod test) and dopamine preservation in striatal tissues . For 8-(benzofuran-2-yl) derivatives, these models should be adapted with pharmacokinetic profiling to account for altered blood-brain barrier penetration due to the benzofuran group’s lipophilicity.

Q. How do structural modifications at the 8-position influence MAO-B selectivity and potency?

Studies on 8-propyl (FCS303) and 8-chloromethyl analogs reveal that:

  • Alkyl chains (e.g., propyl) enhance MAO-B selectivity (IC₅₀ = 0.48 µM for FCS303 vs. >10 µM for MAO-A) due to hydrophobic interactions with the MAO-B active site .
  • Benzofuran substitution may introduce π-π stacking with Tyr398 or Tyr435 in MAO-B, potentially improving binding affinity. However, steric effects could reduce potency if the substituent exceeds the active site’s volume . Comparative molecular docking studies (e.g., AutoDock Vina) are recommended to predict binding modes .

Q. What computational methods predict binding affinity to MAO-B, and how do they correlate with experimental data?

Density Functional Theory (DFT) and molecular dynamics simulations are used to calculate electronic properties (e.g., HOMO-LUMO gaps) and binding free energies. For FCS303, DFT studies aligned with experimental IC₅₀ values, showing that electron-withdrawing groups at the 8-position stabilize enzyme-ligand interactions . For benzofuran derivatives, hybrid QM/MM (quantum mechanics/molecular mechanics) simulations can model charge transfer between the benzofuran ring and MAO-B’s flavin adenine dinucleotide (FAD) cofactor .

Data Contradictions and Gaps

  • Selectivity vs. potency : While alkyl substituents improve MAO-B selectivity, benzofuran groups may shift activity toward MAO-A due to polar interactions. This hypothesis requires validation via dual-enzyme screening .
  • In vivo efficacy : FCS303 showed anti-Parkinsonian effects in mice, but its metabolic stability in primates remains unstudied. Analogous benzofuran derivatives may require cytochrome P450 inhibition assays to assess drug-drug interaction risks .

Methodological Recommendations

  • Synthetic optimization : Use LC-MS to monitor reaction intermediates and avoid side products during benzofuran coupling .
  • In silico screening : Combine molecular docking with ADMET prediction tools (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.